N-4-Benzyloxyphenyl a-Benzilidene-d5 Isobutyrylacetamide
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Overview
Description
N-4-Benzyloxyphenyl α-Benzilidene-d5 Isobutyrylacetamide is a synthetic compound with the molecular formula C26H20D5NO3. It is primarily used in proteomics research and has applications in various scientific fields .
Preparation Methods
The synthesis of N-4-Benzyloxyphenyl α-Benzilidene-d5 Isobutyrylacetamide involves several steps, including the reaction of 4-benzyloxybenzaldehyde with isobutyrylacetamide under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained. Industrial production methods may involve scaling up these reactions and optimizing conditions for higher yields .
Chemical Reactions Analysis
N-4-Benzyloxyphenyl α-Benzilidene-d5 Isobutyrylacetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
N-4-Benzyloxyphenyl α-Benzilidene-d5 Isobutyrylacetamide is widely used in scientific research, including:
Chemistry: It serves as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is used in proteomics research to study protein interactions and functions.
Medicine: Research on this compound may contribute to the development of new pharmaceuticals and therapeutic agents.
Mechanism of Action
The mechanism of action of N-4-Benzyloxyphenyl α-Benzilidene-d5 Isobutyrylacetamide involves its interaction with specific molecular targets. The compound may bind to proteins or enzymes, altering their activity and affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
N-4-Benzyloxyphenyl α-Benzilidene-d5 Isobutyrylacetamide can be compared with similar compounds such as:
N-4-Benzyloxyphenyl α-Benzilidene Isobutyrylacetamide: This compound lacks the deuterium atoms present in N-4-Benzyloxyphenyl α-Benzilidene-d5 Isobutyrylacetamide.
N-4-Benzyloxyphenyl α-Benzilidene-d5 Acetamide: This compound has a different acyl group compared to N-4-Benzyloxyphenyl α-Benzilidene-d5 Isobutyrylacetamide. The uniqueness of N-4-Benzyloxyphenyl α-Benzilidene-d5 Isobutyrylacetamide lies in its specific structure and the presence of deuterium atoms, which may influence its reactivity and interactions.
Properties
Molecular Formula |
C26H25NO3 |
---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
(2E)-4-methyl-3-oxo-2-[(2,3,4,5,6-pentadeuteriophenyl)methylidene]-N-(4-phenylmethoxyphenyl)pentanamide |
InChI |
InChI=1S/C26H25NO3/c1-19(2)25(28)24(17-20-9-5-3-6-10-20)26(29)27-22-13-15-23(16-14-22)30-18-21-11-7-4-8-12-21/h3-17,19H,18H2,1-2H3,(H,27,29)/b24-17+/i3D,5D,6D,9D,10D |
InChI Key |
FCQZYAJFAUTKRU-DQBUSOKVSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])/C=C(\C(=O)C(C)C)/C(=O)NC2=CC=C(C=C2)OCC3=CC=CC=C3)[2H])[2H] |
Canonical SMILES |
CC(C)C(=O)C(=CC1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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